(3-ethynyl-4-methylmorpholin-3-yl)methanol
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Overview
Description
(3-ethynyl-4-methylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol . It is characterized by the presence of an ethynyl group, a methyl group, and a morpholine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethynyl-4-methylmorpholin-3-yl)methanol typically involves the reaction of 4-methylmorpholine with ethynyl-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethynyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-ethynyl-4-methylmorpholin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ethynyl group can produce alkenes or alkanes .
Scientific Research Applications
(3-ethynyl-4-methylmorpholin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-ethynyl-4-methylmorpholin-3-yl)methanol is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(4-Methylmorpholin-3-yl)methanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(S)-(4-Methylmorpholin-3-yl)methanol: A stereoisomer with different spatial arrangement of atoms, potentially leading to different biological activities.
Uniqueness
The presence of the ethynyl group in (3-ethynyl-4-methylmorpholin-3-yl)methanol makes it unique compared to similar compounds, as it can participate in a wider range of chemical reactions, including those involving triple bonds .
Properties
CAS No. |
2408962-67-2 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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